N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline
Description
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, an oxazole ring, and a diazepane sulfonyl group
Properties
IUPAC Name |
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-22-8-3-9-23(11-10-22)27(24,25)18-5-2-4-16(12-18)20-13-17-14-21-19(26-17)15-6-7-15/h2,4-5,12,14-15,20H,3,6-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVSLOCPCAFIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NCC3=CN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline typically involves multiple steps, starting with the preparation of the oxazole ring and the diazepane sulfonyl group. The cyclopropyl group is then introduced through a cyclopropanation reaction. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a suitable base and solvent, to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]benzene
- **N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]pyridine
Uniqueness
Compared to similar compounds, N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline stands out due to its unique combination of functional groups, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
